molecular formula C7H8N2O2 B11953568 N'-(Furan-2-ylmethylene)acetohydrazide CAS No. 3681-18-3

N'-(Furan-2-ylmethylene)acetohydrazide

Cat. No.: B11953568
CAS No.: 3681-18-3
M. Wt: 152.15 g/mol
InChI Key: ZIIRIMZLPJIXLO-VMPITWQZSA-N
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Description

N’-(Furan-2-ylmethylene)acetohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a furan ring attached to a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(Furan-2-ylmethylene)acetohydrazide can be synthesized through the condensation reaction of furan-2-carbaldehyde with acetohydrazide. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazide in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction proceeds with the elimination of water, forming the desired hydrazone product .

Industrial Production Methods

While specific industrial production methods for N’-(Furan-2-ylmethylene)acetohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(Furan-2-ylmethylene)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-(Furan-2-ylmethylene)acetohydrazide involves its interaction with molecular targets through its hydrazone and furan moieties. The compound can chelate metal ions, forming stable complexes that can interact with biological molecules such as DNA and proteins. These interactions can lead to the inhibition of enzymatic activities and disruption of cellular processes, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

N’-(Furan-2-ylmethylene)acetohydrazide can be compared with other hydrazone derivatives and furan-containing compounds:

N’-(Furan-2-ylmethylene)acetohydrazide stands out due to its versatile applications and potential in various scientific and industrial fields. Its unique structure allows for diverse chemical modifications and interactions, making it a valuable compound for further research and development.

Properties

CAS No.

3681-18-3

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C7H8N2O2/c1-6(10)9-8-5-7-3-2-4-11-7/h2-5H,1H3,(H,9,10)/b8-5+

InChI Key

ZIIRIMZLPJIXLO-VMPITWQZSA-N

Isomeric SMILES

CC(=O)N/N=C/C1=CC=CO1

Canonical SMILES

CC(=O)NN=CC1=CC=CO1

Origin of Product

United States

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